

Physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-(2-bromoethyl)benzene**

Cat. No.: **B087193**

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-2-(2-bromoethyl)benzene**. It includes detailed information on its identification, physicochemical characteristics, and key safety data. Furthermore, this document outlines a detailed experimental protocol for a significant reaction involving this compound—the formation of an aryllithium intermediate and its subsequent intramolecular cyclization. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the foundational data and procedural knowledge necessary for its application in experimental settings.

Compound Identification and Properties

1-Bromo-2-(2-bromoethyl)benzene, also known by synonyms such as 2-(o-bromophenyl)ethyl bromide and o-bromophenethyl bromide, is a disubstituted aromatic compound.^{[1][2]} Its structure features a benzene ring with a bromine atom and a 2-bromoethyl group at adjacent positions. This unique arrangement of two bromine atoms with different

reactivities—one aromatic and one aliphatic—makes it a versatile intermediate in organic synthesis.

Compound Identification

The following table summarizes the key identifiers for **1-Bromo-2-(2-bromoethyl)benzene**.

Identifier	Value	Reference(s)
IUPAC Name	1-bromo-2-(2-bromoethyl)benzene	[1]
CAS Number	1074-15-3	[1]
Molecular Formula	C ₈ H ₈ Br ₂	[1]
Molecular Weight	263.96 g/mol	[1]
InChI	InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2	[1]
SMILES	C1=CC=C(C(=C1)CCBr)Br	[1]

Physical and Chemical Properties

This section provides a summary of the known physical and chemical properties of **1-Bromo-2-(2-bromoethyl)benzene**.

Property	Value	Reference(s)
Physical State	Liquid (at standard conditions)	[2]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	264 °C	
Density	1.740 g/mL	
Flash Point	126 °C	
Solubility	Insoluble in water. Soluble in most organic solvents.	[3]

Safety and Handling

1-Bromo-2-(2-bromoethyl)benzene is a chemical that requires careful handling due to its potential hazards. The compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1]

Hazard Identification

Hazard Statement	Description	Reference(s)
H302	Harmful if swallowed	[1]
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]

Recommended Storage

For optimal stability, **1-Bromo-2-(2-bromoethyl)benzene** should be stored in a dark place, sealed in a dry environment at room temperature.

Experimental Protocols

The reactivity of the two carbon-bromine bonds in **1-Bromo-2-(2-bromoethyl)benzene** is distinct. The bromine on the ethyl chain is susceptible to nucleophilic substitution, while the aromatic bromine can undergo reactions typical of aryl halides, such as the formation of organometallic reagents.

Synthesis of 1-Bromo-2-(2-bromoethyl)benzene from 2-Phenylethanol

A common synthetic route to compounds structurally similar to **1-Bromo-2-(2-bromoethyl)benzene** involves the bromination of the corresponding alcohol. The following is a general procedure for the conversion of an alcohol to a bromide using phosphorus tribromide (PBr_3), a method that proceeds via an $SN2$ mechanism and is effective for primary and secondary alcohols.^{[4][5][6]}

Materials:

- 2-(2-Bromophenyl)ethanol
- Phosphorus tribromide (PBr_3)
- Dry diethyl ether or dichloromethane (CH_2Cl_2)
- Pyridine (optional, to neutralize HBr byproduct)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Stirring apparatus
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromophenyl)ethanol in dry diethyl ether or dichloromethane.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.^[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). Gentle heating under reflux may be necessary for less reactive alcohols.

- Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize any remaining PBr_3 and HBr .
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude **1-Bromo-2-(2-bromoethyl)benzene** can be purified by vacuum distillation or column chromatography.

Intramolecular Cyclization via Aryllithium Intermediate

A notable reaction of **1-Bromo-2-(2-bromoethyl)benzene** is its ability to undergo an intramolecular cyclization. This is achieved through a lithium-halogen exchange at the aromatic bromine, followed by an intramolecular nucleophilic attack of the resulting aryllithium on the bromoethyl side chain.

Materials:

- **1-Bromo-2-(2-bromoethyl)benzene**
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- Inert atmosphere chamber or Schlenk line
- Low-temperature thermometer
- Syringes and needles for transfer of reagents

Procedure:

- Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.
- Dissolve **1-Bromo-2-(2-bromoethyl)benzene** in anhydrous diethyl ether or THF in the reaction flask.
- Cool the solution to between -95 °C and -100 °C using a dry ice/acetone bath.
- Slowly add one equivalent of n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.
- Stir the reaction mixture at this low temperature for approximately one hour. During this time, the lithium-halogen exchange occurs, forming the 1-lithio-2-(2-bromoethyl)benzene intermediate.
- The subsequent reaction pathway is dependent on the solvent. In diethyl ether/hexane, the aryllithium intermediate is relatively stable and can be trapped by adding an external electrophile. In a THF/hexane mixture, the intermediate is more reactive and undergoes spontaneous intramolecular cyclization to form benzocyclobutene.
- To effect cyclization, after the one-hour stirring period, the reaction can be allowed to slowly warm.
- The reaction is quenched by the slow addition of a proton source, such as saturated ammonium chloride solution, at low temperature.
- The mixture is then warmed to room temperature, and the product is extracted with an organic solvent, dried, and purified.

Reaction Pathways and Mechanisms

The following diagrams illustrate key transformations involving **1-Bromo-2-(2-bromoethyl)benzene**.

Synthesis of **1-Bromo-2-(2-bromoethyl)benzene**

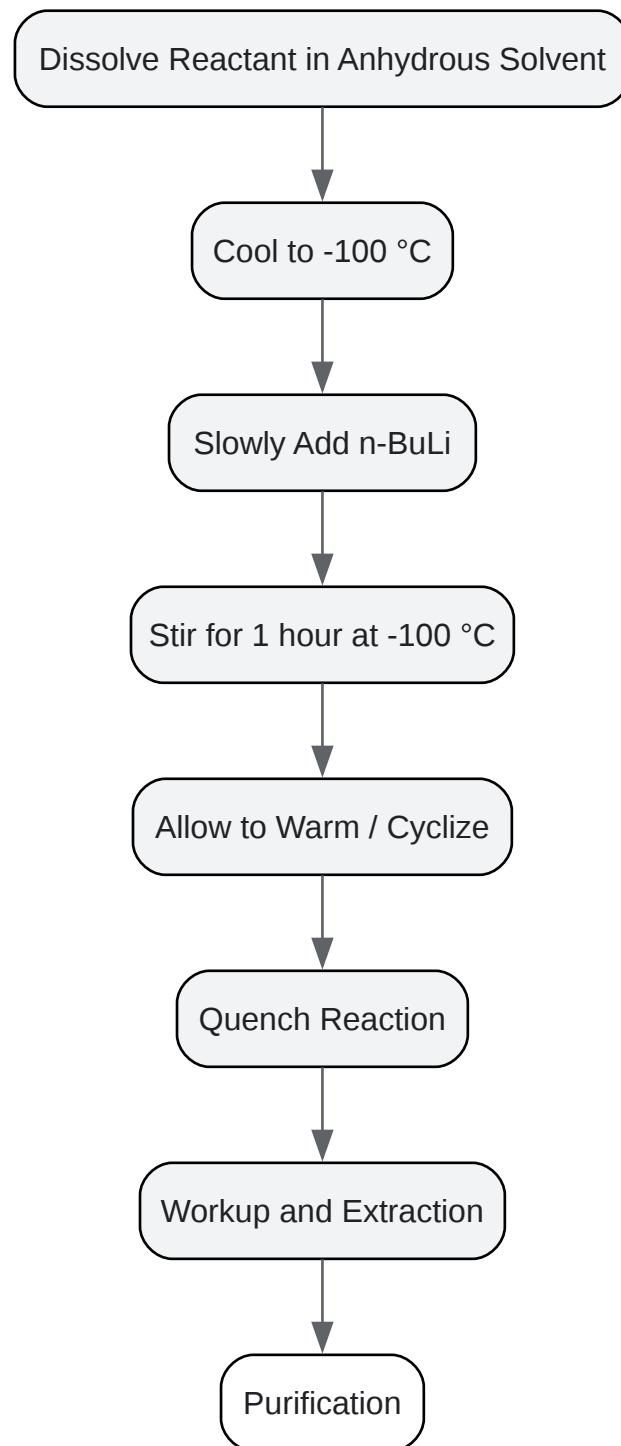
The synthesis of **1-Bromo-2-(2-bromoethyl)benzene** can be envisioned starting from 2-phenylethanol through a sequence of electrophilic aromatic bromination followed by substitution of the hydroxyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **1-Bromo-2-(2-bromoethyl)benzene**.

Intramolecular Cyclization Mechanism

The intramolecular cyclization of **1-Bromo-2-(2-bromoethyl)benzene** proceeds through a well-defined mechanism involving an aryllithium intermediate.



[Click to download full resolution via product page](#)

Caption: Mechanism of intramolecular cyclization.

Experimental Workflow for Intramolecular Cyclization

The following diagram outlines the logical flow of the experimental procedure for the intramolecular cyclization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-(2-bromoethyl)benzene | C8H8Br2 | CID 334069 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr₃): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087193#physical-and-chemical-properties-of-1-bromo-2-\(2-bromoethyl\)benzene](https://www.benchchem.com/product/b087193#physical-and-chemical-properties-of-1-bromo-2-(2-bromoethyl)benzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com